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molecular formula C14H19NO2 B1298610 3-(2-piperidin-1-ylethoxy)benzaldehyde CAS No. 81068-27-1

3-(2-piperidin-1-ylethoxy)benzaldehyde

Cat. No. B1298610
M. Wt: 233.31 g/mol
InChI Key: VPQCEPCESQKNRE-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

To a mixture of 3-hydroxybenzaldehyde (5.42 g, 44.38 mmol), K2CO3 (13.5 g) and acetonitrile was added N-(2-chloroethyl)piperidine hydrochloride (9.8 g). The reaction mixture was refluxed overnight, cooled to room temperature and filtered. The filtrate was stripped to give an oil which was partitioned between CHCl3 (350 ml) and 1M NaOH (200 ml). The organic layer was separated, washed with 1M NaOH (2×200 ml), treated with DARCO®, then MgSO4, filtered, and stripped to afford, as a dark oily liquid, 6.28 g of 3-[2-(1-piperdinyl)ethoxy]benzaldehyde.
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C([O-])([O-])=O.[K+].[K+].Cl.Cl[CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1>C(#N)C>[N:20]1([CH2:19][CH2:18][O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
5.42 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
13.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between CHCl3 (350 ml) and 1M NaOH (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 1M NaOH (2×200 ml)
ADDITION
Type
ADDITION
Details
treated with DARCO®
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCOC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.28 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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